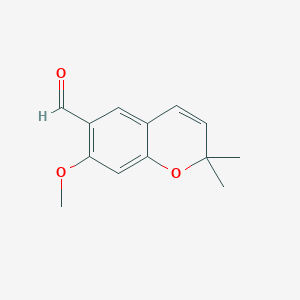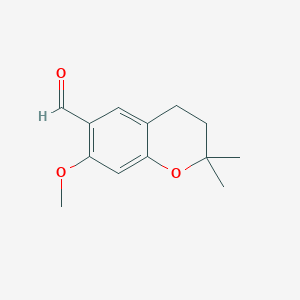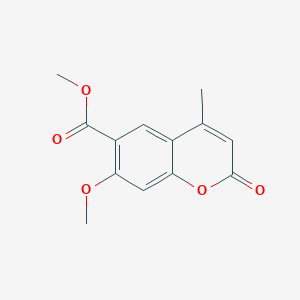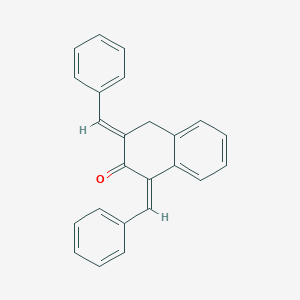![molecular formula C19H23NO B287914 (6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B287914.png)
(6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one, also known as DPA-Glyoxal, is a synthetic compound that has shown potential in scientific research applications. It is a derivative of curcumin, which is a natural compound found in turmeric. The unique structure of DPA-Glyoxal has led to its investigation in various fields of science.
Wirkmechanismus
The mechanism of action of (6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one is not fully understood. It is believed to act on multiple targets in the body, including the NF-κB pathway, oxidative stress, and apoptosis. It has also been shown to modulate the activity of enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its stability. It is a stable compound that can be stored for long periods of time without degradation. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of (6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also shown potential in the treatment of cancer, and further studies could investigate its efficacy in combination with other chemotherapeutic agents. Additionally, its anti-inflammatory effects could be investigated in the context of chronic inflammatory diseases such as arthritis.
Synthesemethoden
The synthesis of (6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one involves the reaction of curcumin with glycine and glyoxal. The reaction is carried out in a solvent under controlled conditions, and the product is purified using column chromatography. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
(6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one has been investigated for its potential in various scientific research applications. It has shown promise in the fields of cancer research, neuroprotection, and anti-inflammatory effects.
Eigenschaften
Molekularformel |
C19H23NO |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
(6Z)-6-[[2,6-di(propan-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C19H23NO/c1-13(2)16-9-7-10-17(14(3)4)19(16)20-12-15-8-5-6-11-18(15)21/h5-14,20H,1-4H3/b15-12- |
InChI-Schlüssel |
FMHAHGQOEGRFJZ-QINSGFPZSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N/C=C\2/C=CC=CC2=O |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=C2C=CC=CC2=O |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=C2C=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B287837.png)
![8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione](/img/structure/B287840.png)
![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![10-(4-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287842.png)
![7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B287844.png)

![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B287846.png)
![6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287847.png)
![10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287848.png)
![4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
![3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287854.png)